![molecular formula C16H15N3O3 B2777886 2-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid CAS No. 1245569-69-0](/img/structure/B2777886.png)
2-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid is a useful research compound. Its molecular formula is C16H15N3O3 and its molecular weight is 297.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and kinase inhibition. This review synthesizes current research findings on its biological activity, including anticancer properties, enzyme inhibition, and cytotoxic effects.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the acetic acid moiety enhances its solubility and bioavailability. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer activity. For instance, a study reported that compounds similar to this compound showed a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines . The most potent derivatives had IC50 values ranging from 0.09 to 1.58 µM against CDK2 and 0.23 to 1.59 µM against TRKA kinases .
Kinase Inhibition
The compound has been characterized as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). In vitro studies indicated that it effectively inhibits these kinases, which are crucial in cell cycle regulation and cancer progression. The binding interactions were found to be comparable to established inhibitors like ribociclib (for CDK2) and larotrectinib (for TRKA) .
Cytotoxicity Studies
Cytotoxicity assessments using various cancer cell lines revealed that the compound exhibits selective toxicity. For example, when tested on the renal carcinoma cell line RFX 393, it showed significant cytotoxic effects with an IC50 value of 11.70 µM , indicating its potential as a therapeutic agent in renal cancers .
The mechanism through which this compound exerts its effects appears to involve:
- Cell Cycle Arrest : Treatment with the compound resulted in increased populations of cells in the G0–G1 phase and reduced populations in the S phase, suggesting that it effectively halts cell division .
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, further contributing to its anticancer efficacy .
Summary of Findings
Activity Type | Observations |
---|---|
Anticancer Activity | GI% of 43.9% across 56 cell lines; IC50 values: CDK2 (0.09–1.58 µM), TRKA (0.23–1.59 µM) |
Cytotoxicity | IC50 = 11.70 µM against RFX 393 renal carcinoma cells |
Mechanism | Induces cell cycle arrest and apoptosis |
Case Studies
Several case studies highlight the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives:
- Study on Renal Cancer : A derivative demonstrated significant cytotoxicity against RFX 393 cells with minimal impact on normal cells.
- Broad-Spectrum Anticancer Activity : Another study showed that modifications to the phenyl group influenced potency against various cancer types.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that derivatives of pyrazolo-pyrimidine compounds exhibit anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation makes it a candidate for further investigation as an anticancer agent. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
Anti-inflammatory Properties : The compound has been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .
Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties. It has shown efficacy against various bacterial strains, making it a potential candidate for developing new antibiotics .
Pharmacological Studies
Mechanism of Action : The pharmacological profile of 2-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid involves the modulation of several biological pathways. It is believed to interact with specific receptors and enzymes, leading to alterations in cellular signaling pathways that affect cell survival and proliferation.
Toxicity and Safety Profiles : Toxicological assessments are crucial for determining the safety of new compounds. Initial studies suggest that this compound has a favorable safety profile at therapeutic doses. However, comprehensive studies are necessary to fully elucidate its toxicity mechanisms and establish safe dosage ranges for clinical use .
Case Studies
- Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
- Case Study on Anti-inflammatory Effects : In an experimental model of arthritis, administration of the compound resulted in reduced paw swelling and joint destruction compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .
- Case Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of this compound against multi-drug resistant bacterial strains. Results showed promising antibacterial activity, suggesting its potential as a lead compound for antibiotic development .
Propiedades
IUPAC Name |
2-(2,5-dimethyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-9-12(8-13(20)21)16(22)19-15(17-9)14(10(2)18-19)11-6-4-3-5-7-11/h3-7,18H,8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKZRVJOBIFIDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=O)N2N1)CC(=O)O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.